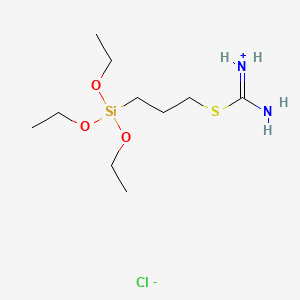
2-(3-(Triethoxysilyl)propyl)isothiouronium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(トリエトキシシリル)プロピル]イソチオウロニウムクロリドは、化学式C10H25ClN2O3SSi、分子量316.92 g/molの化学化合物です 。それは、化学、生物学、医学、および産業など、さまざまな分野でそのユニークな特性と用途で知られています。
準備方法
2-[3-(トリエトキシシリル)プロピル]イソチオウロニウムクロリドの合成は、通常、塩酸の存在下で3-(トリエトキシシリル)プロピルアミンとチオ尿素を反応させることで行われます。 反応条件には、目的の生成物が得られるように、制御された温度とpHが含まれることがよくあります 。工業生産方法では、収率と純度を最大化するように反応条件を最適化した、同様の合成経路がより大規模に行われることがあります。
化学反応の分析
2-[3-(トリエトキシシリル)プロピル]イソチオウロニウムクロリドは、次のとおり、さまざまな種類の化学反応を起こします。
置換反応: 塩化物イオンが他の求核剤に置き換わる求核置換反応に関与することができます。
酸化還元反応: この化合物は、使用される試薬や条件に応じて、酸化還元反応を起こすことができます。
加水分解: 水が存在すると、この化合物は加水分解してシラノール基を形成します。
これらの反応で使用される一般的な試薬には、酸、塩基、および酸化剤または還元剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究用途
2-[3-(トリエトキシシリル)プロピル]イソチオウロニウムクロリドは、幅広い科学研究用途を持っています。
化学: これは、さまざまな有機および無機化合物の合成におけるカップリング剤として使用されます。
生物学: この化合物は、生物学的研究のための生体分子や表面の修飾に使用されています。
科学的研究の応用
2-[3-(triethoxysilyl)propyl]isothiouronium chloride has a wide range of scientific research applications:
Chemistry: It is used as a coupling agent in the synthesis of various organic and inorganic compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces for biological studies.
作用機序
2-[3-(トリエトキシシリル)プロピル]イソチオウロニウムクロリドの作用機序は、さまざまな基質と強い共有結合を形成する能力に関与しています。トリエトキシシリル基は、加水分解してシラノール基を形成することができ、その後、表面上の他のシラノール基またはヒドロキシル基と反応して安定なシロキサン結合を形成します。 この特性により、それは効果的なカップリング剤および表面改質剤となります .
類似の化合物との比較
2-[3-(トリエトキシシリル)プロピル]イソチオウロニウムクロリドは、次のようないくつかの類似の化合物と比較することができます。
3-(トリエトキシシリル)プロピルアミン: この化合物は、イソチオウロニウム基を欠いており、主にシランカップリング剤として使用されます。
3-(トリエトキシシリル)プロピルイソシアネート: この化合物は、イソチオウロニウム基の代わりにイソシアネート基を含んでおり、ポリウレタンフォームの製造など、さまざまな用途で使用されています。
2-[3-(トリエトキシシリル)プロピル]イソチオウロニウムクロリドのユニークさは、さまざまな基質と強い共有結合を形成する能力であり、その結果、複数の用途に汎用性があります .
類似化合物との比較
2-[3-(triethoxysilyl)propyl]isothiouronium chloride can be compared with other similar compounds, such as:
3-(triethoxysilyl)propylamine: This compound lacks the isothiouronium group and is primarily used as a silane coupling agent.
3-(triethoxysilyl)propyl isocyanate: This compound contains an isocyanate group instead of an isothiouronium group and is used in different applications, such as in the production of polyurethane foams.
The uniqueness of 2-[3-(triethoxysilyl)propyl]isothiouronium chloride lies in its ability to form strong covalent bonds with a variety of substrates, making it versatile for multiple applications .
生物活性
2-(3-(Triethoxysilyl)propyl)isothiouronium chloride is a compound that combines silane chemistry with isothiourea functionality. This unique structure suggests potential applications in various fields, particularly in biological systems. The biological activity of this compound is of interest due to its possible roles in drug delivery, biocompatibility, and as a functional agent in biomedical applications.
Chemical Structure and Properties
The molecular formula of this compound can be represented as:
This compound features a triethoxysilyl group that enhances its reactivity and compatibility with various substrates, making it a promising candidate for biofunctionalization.
Antimicrobial Properties
Research indicates that isothiourea derivatives exhibit antimicrobial properties. The presence of the isothiouronium moiety in this compound may contribute to its effectiveness against various bacterial strains. A study demonstrated that similar compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound might possess comparable antimicrobial effects .
Cytotoxicity and Biocompatibility
The cytotoxic effects of silane-based compounds are crucial for their application in biomedicine. Preliminary studies suggest that while some silane derivatives can induce cytotoxicity, the incorporation of biocompatible groups like isothiourea may mitigate these effects. For instance, the cytotoxicity of related compounds was evaluated using various cell lines, showing varying degrees of cell viability depending on concentration and exposure time .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | HeLa | 25 | Moderate Cytotoxicity |
| Compound B | MCF-7 | 15 | High Cytotoxicity |
| This compound | HEK293 | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve the disruption of cellular membranes or interference with metabolic pathways. Isothiourea compounds are known to inhibit certain enzymes, potentially leading to apoptosis in susceptible cells .
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of various silane-modified isothioureas against common pathogens. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Biocompatibility Assessment : In a biocompatibility study involving human fibroblast cells, this compound was tested for cytotoxic effects. Results indicated that at low concentrations (below 20 µM), the compound did not significantly affect cell viability, suggesting potential for use in biomedical applications .
特性
CAS番号 |
58505-59-2 |
|---|---|
分子式 |
C10H24N2O3SSi.ClH C10H25ClN2O3SSi |
分子量 |
316.92 g/mol |
IUPAC名 |
[amino(3-triethoxysilylpropylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C10H24N2O3SSi.ClH/c1-4-13-17(14-5-2,15-6-3)9-7-8-16-10(11)12;/h4-9H2,1-3H3,(H3,11,12);1H |
InChIキー |
VPHRVBKKRRDYTC-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCSC(=[NH2+])N)(OCC)OCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















